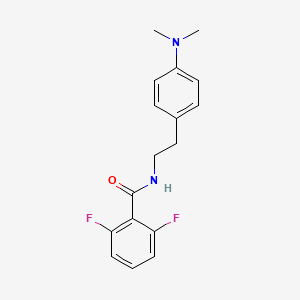![molecular formula C19H14FN3 B2905245 3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 866132-31-2](/img/structure/B2905245.png)
3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs and have varied and significant biological activities . They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves condensation reactions of aminopyrazoles with various compounds such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds can be prepared through the reactions of acyclic reagents . An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with various compounds .Aplicaciones Científicas De Investigación
Fluorescent Probes for Biological Imaging
The compound 3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been identified as a strategic compound for optical applications, particularly as fluorescent probes for biological imaging . These probes are crucial for studying the dynamics of intracellular processes and can be designed with good solid-state emission intensities, making them suitable for bioimaging applications.
Chemosensors
Due to the presence of heteroatoms like nitrogen, this class of compounds can act as potential chelating agents for ions . This property makes them excellent candidates for use as chemosensors, which are devices that can detect chemical species and convert that information into an analytically useful signal.
Organic Light-Emitting Devices (OLEDs)
The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines allow them to be used in the development of OLEDs . The ability to design compounds with specific emission behaviors is valuable for creating more efficient and versatile OLEDs.
Antimicrobial Agents
Recent studies have highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidines as antimicrobial agents . Their structural diversity and the presence of functional groups contribute to their effectiveness against various microbial strains.
Anticancer Agents
These compounds have also been explored for their anticancer properties . The ability to interfere with cellular processes at the molecular level makes them promising candidates for the development of new anticancer drugs.
Anxiolytic Drugs
Pyrazolo[1,5-a]pyrimidines have shown potential as anxiolytic agents . Their interaction with biological receptors can lead to the development of drugs that help manage anxiety without the side effects associated with current medications.
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory properties of these compounds make them suitable for the development of new pain relief medications . Their mechanism of action includes the modulation of biochemical pathways involved in pain and inflammation.
Antioxidant Properties
These compounds exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases . Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to the aging process and various diseases.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3/c1-13-2-4-14(5-3-13)16-10-21-19-18(11-22-23(19)12-16)15-6-8-17(20)9-7-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFIRRDIXWIWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2905162.png)
![4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide](/img/structure/B2905166.png)
![N,N-diethyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2905167.png)
![6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one](/img/structure/B2905170.png)

![ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate](/img/structure/B2905173.png)
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2905175.png)
![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2905177.png)

![1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2905180.png)

![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2905182.png)
![N-(1-cyanocyclopentyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2905183.png)
![Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2905184.png)